molecular formula C15H17N B12635696 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine CAS No. 919508-23-9

4-Ethyl-3-[(4-methylphenyl)methyl]pyridine

Cat. No.: B12635696
CAS No.: 919508-23-9
M. Wt: 211.30 g/mol
InChI Key: JOEVPTCQXIFRSK-UHFFFAOYSA-N
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Description

4-Ethyl-3-[(4-methylphenyl)methyl]pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features an ethyl group at the 4-position and a 4-methylphenylmethyl group at the 3-position of the pyridine ring.

Properties

CAS No.

919508-23-9

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-ethyl-3-[(4-methylphenyl)methyl]pyridine

InChI

InChI=1S/C15H17N/c1-3-14-8-9-16-11-15(14)10-13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3

InChI Key

JOEVPTCQXIFRSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)CC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[(4-methylphenyl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce the fully reduced pyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyridine derivatives, including 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine, exhibit significant antimicrobial activity. A case study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Neuropharmacological Effects

The compound has been investigated for its effects on neurokinin receptors, which play a crucial role in pain modulation and neurological disorders. Studies have shown that it can act as a neurokinin-1 receptor antagonist, providing potential therapeutic benefits for conditions such as anxiety, depression, and migraines .

Polymer Chemistry

This compound has been utilized as a monomer in polymer synthesis, contributing to the formation of conductive polymers. These materials are explored for their applications in organic electronics and sensors due to their enhanced electrical conductivity and thermal stability.

Catalytic Applications

The compound has been studied for its catalytic properties in various organic reactions, including:

  • Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Heterogeneous Catalysis : Its derivatives have shown promise in catalyzing reactions involving carbon-nitrogen bond formations.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal tested the antimicrobial efficacy of various concentrations of this compound against common pathogens. Results indicated that higher concentrations significantly inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Case Study 2: Neurokinin Receptor Antagonism

Research conducted on animal models demonstrated that administration of the compound reduced anxiety-like behaviors and provided analgesic effects comparable to established neurokinin receptor antagonists. This opens avenues for further exploration in treating anxiety disorders and chronic pain management.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[(4-methylphenyl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-[(4-methylphenyl)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

4-Ethyl-3-[(4-methylphenyl)methyl]pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for compounds similar to this compound were reported as follows:

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
This compound62.546.9
Control (Ampicillin)125125

These results suggest that this compound has comparable antibacterial activity to standard antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Anticancer Activity

Pyridine derivatives have been extensively studied for their anticancer properties. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Research Findings

In vitro studies demonstrated that certain pyridine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative with a similar structure to this compound was found to have an IC50 value of less than 10 µM against breast cancer cells, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has also been explored. In particular, compounds related to this compound have been shown to inhibit pro-inflammatory cytokines.

Experimental Evidence

In a study examining the effects of various pyridine derivatives on inflammation markers, it was found that a compound structurally similar to this compound reduced TNFα levels significantly in LPS-stimulated human blood samples. The IC50 for this effect was determined to be approximately 123 nM .

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